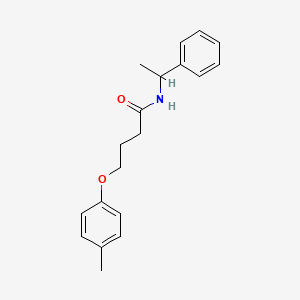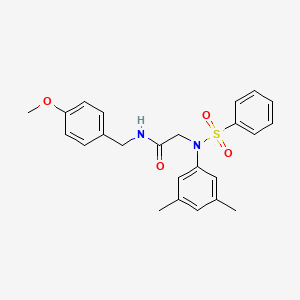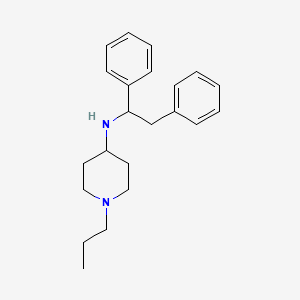
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide, also known as MPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPEB belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed as an alternative to traditional anabolic steroids. In
Mécanisme D'action
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide works by selectively binding to and activating androgen receptors in the body. This activation leads to an increase in protein synthesis and a decrease in protein breakdown, which results in an increase in muscle mass and bone density. This compound has also been shown to have a positive effect on lipid metabolism, which could make it a useful tool in the treatment of obesity and related metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These effects include an increase in muscle mass and bone density, as well as improvements in lipid metabolism and insulin sensitivity. This compound has also been shown to have a positive effect on cognitive function and mood, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide in lab experiments is its selectivity for androgen receptors. This selectivity makes it a useful tool for studying the effects of androgen receptor activation on various physiological processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult and expensive to obtain in large quantities.
Orientations Futures
There are a number of future directions for the study of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide. One area of research is the development of new treatments for muscle wasting and bone loss associated with aging and certain medical conditions. Another area of research is the development of new treatments for metabolic disorders such as obesity and type 2 diabetes. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide involves a multi-step process that begins with the reaction of 4-methylphenol with 1-bromobutane to form 4-(4-methylphenoxy)butane. This intermediate product is then reacted with phenethylamine to produce this compound. The synthesis of this compound is a complex process that requires advanced knowledge of organic chemistry and specialized equipment.
Applications De Recherche Scientifique
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary applications of this compound is in the treatment of muscle wasting and bone loss associated with aging and certain medical conditions. This compound has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the development of new treatments for these conditions.
Propriétés
IUPAC Name |
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-10-12-18(13-11-15)22-14-6-9-19(21)20-16(2)17-7-4-3-5-8-17/h3-5,7-8,10-13,16H,6,9,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIODRGMUDOVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-benzyl-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129732.png)
![4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5129735.png)
![1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5129745.png)




![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5129796.png)

![1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol](/img/structure/B5129815.png)
![2-[(4-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5129829.png)
![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)